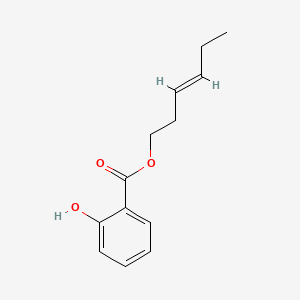
Formyl-L-phenylalanyl-L-methionine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
FOR-PHE-MET-OH, also known as N-formyl-L-phenylalanine-L-methionine, is a tripeptide composed of formylated phenylalanine and methionine. This compound is significant in various biochemical and pharmaceutical applications due to its unique structural properties and biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of FOR-PHE-MET-OH typically involves solid-phase peptide synthesis (SPPS). The process begins with the attachment of the first amino acid, L-methionine, to a solid resin. The formyl group is then introduced to the phenylalanine residue. The coupling reactions are facilitated by reagents such as N,N’-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt). The final product is cleaved from the resin using trifluoroacetic acid (TFA) and purified through high-performance liquid chromatography (HPLC).
Industrial Production Methods
In an industrial setting, the production of FOR-PHE-MET-OH can be scaled up using automated peptide synthesizers. These machines allow for precise control over reaction conditions, ensuring high yield and purity. The use of protective groups and efficient coupling reagents is crucial to prevent side reactions and degradation of the peptide.
Análisis De Reacciones Químicas
Types of Reactions
FOR-PHE-MET-OH undergoes various chemical reactions, including:
Oxidation: The methionine residue can be oxidized to methionine sulfoxide or methionine sulfone.
Reduction: The formyl group can be reduced to an aldehyde or alcohol.
Substitution: The phenylalanine residue can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or performic acid under mild conditions.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Electrophiles such as bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Methionine sulfoxide, methionine sulfone.
Reduction: Aldehyde, alcohol derivatives.
Substitution: Halogenated phenylalanine derivatives.
Aplicaciones Científicas De Investigación
FOR-PHE-MET-OH has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and modification.
Biology: Investigated for its role in protein-protein interactions and signal transduction pathways.
Medicine: Explored for its potential as a therapeutic agent in treating diseases related to oxidative stress and inflammation.
Industry: Utilized in the development of peptide-based materials and nanostructures for drug delivery systems.
Mecanismo De Acción
The biological activity of FOR-PHE-MET-OH is primarily attributed to its ability to interact with specific molecular targets. The formyl group enhances its binding affinity to receptors and enzymes. The phenylalanine residue contributes to hydrophobic interactions, while the methionine residue can undergo oxidation-reduction reactions, influencing cellular redox states. These interactions modulate various signaling pathways, leading to diverse physiological effects.
Comparación Con Compuestos Similares
Similar Compounds
N-formyl-L-phenylalanine-L-leucine: Similar structure but with leucine instead of methionine.
N-formyl-L-phenylalanine-L-valine: Contains valine in place of methionine.
N-formyl-L-phenylalanine-L-isoleucine: Isoleucine replaces methionine.
Uniqueness
FOR-PHE-MET-OH is unique due to the presence of methionine, which can undergo oxidation-reduction reactions, adding an additional layer of functionality. This property is not present in similar compounds with non-oxidizable residues like leucine, valine, or isoleucine. The formyl group also enhances its binding affinity, making it a valuable compound in biochemical research.
Propiedades
Fórmula molecular |
C15H20N2O4S |
|---|---|
Peso molecular |
324.4 g/mol |
Nombre IUPAC |
(2S)-2-[[(2S)-2-formamido-3-phenylpropanoyl]amino]-4-methylsulfanylbutanoic acid |
InChI |
InChI=1S/C15H20N2O4S/c1-22-8-7-12(15(20)21)17-14(19)13(16-10-18)9-11-5-3-2-4-6-11/h2-6,10,12-13H,7-9H2,1H3,(H,16,18)(H,17,19)(H,20,21)/t12-,13-/m0/s1 |
Clave InChI |
QXQWSZPNISDOON-STQMWFEESA-N |
SMILES isomérico |
CSCC[C@@H](C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC=O |
SMILES canónico |
CSCCC(C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


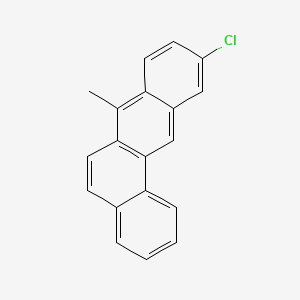
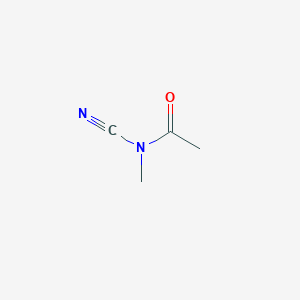
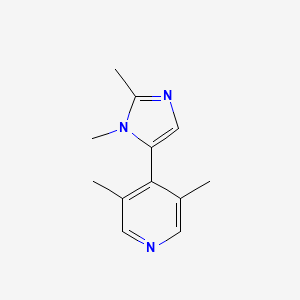
![8-Methyl-3-nitrosoimidazo[1,2-a]pyridine](/img/structure/B13798288.png)
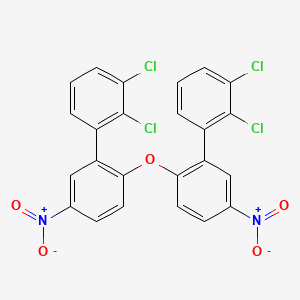
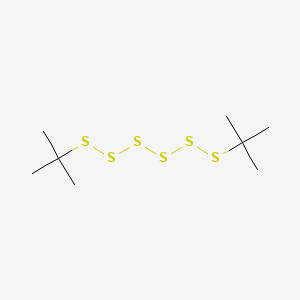


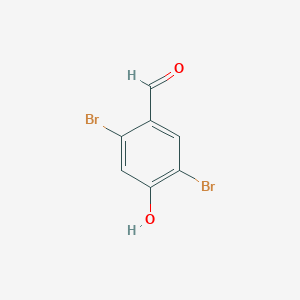
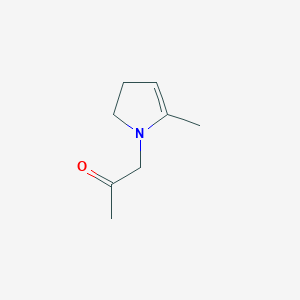

![Alanine, 3-[(carboxymethyl)amino]-](/img/structure/B13798337.png)
![8-Methyldibenzo[def,p]chrysene](/img/structure/B13798346.png)
